Application Summary: The dibromo-bithiophene derivative is a precursor in the synthesis of polythiophenes used in photocatalytic applications .
Methods of Application: Synthesis of poly(3-hexylthiophene) (P3HT) involves the polymerization of thiophene derivatives, followed by testing their photocatalytic activity under UV light.
Results Summary: The synthesized P3HT shows potential in degrading organic pollutants under light irradiation, with efficiency measured by the decrease in concentration of pollutants over time.
Application Summary: 5,5’-Dibromo-3,3’-dihexyl-2,2’-bithiophene serves as a building block for conductive polymers with applications in electronic devices .
Methods of Application: The conductive polymers are synthesized through controlled polymerization, ensuring regioregularity for optimal electronic properties.
Results Summary: The conductive polymers display high conductivity and are tested in devices like LEDs and transistors, with performance metrics including current efficiency and luminance.
Application Summary: This compound is used in the development of semiconducting materials for organic semiconductor research .
Methods of Application: The thiophene derivative is incorporated into semiconducting small molecules and polymers, which are then used to fabricate thin-film transistors.
Results Summary: The materials demonstrate semiconducting behavior with charge carrier mobilities and on/off ratios being key performance indicators.
Application Summary: The dibromo-bithiophene is a key component in the synthesis of polymers for use in polymer solar cells .
Methods of Application: Polymers are synthesized and then deposited onto substrates to form active layers in solar cells. Their photovoltaic performance is evaluated under simulated sunlight.
Results Summary: The solar cells show promise with certain polymers achieving power conversion efficiencies, open-circuit voltages, and fill factors that are competitive with conventional materials.
Application Summary: 5,5’-Dibromo-3,3’-dihexyl-2,2’-bithiophene is used in the synthesis of materials for OFETs .
5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene is an organic compound characterized by its molecular formula and a molecular weight of 492.37 g/mol. This compound features a bithiophene backbone with two bromine substituents at the 5,5' positions and hexyl groups at the 3,3' positions, contributing to its solubility and reactivity in various chemical processes . The presence of bromine atoms allows for further functionalization, making it a versatile building block in organic synthesis.
While specific biological activities of 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene are not extensively documented, compounds with similar structures have been studied for their potential applications in organic electronics and photonics. The electronic properties conferred by the bithiophene structure may influence interactions with biological systems, particularly in the context of biosensors or drug delivery systems.
The synthesis of 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene typically involves the bromination of 3,3'-dihexyl-2,2'-bithiophene. This process can be achieved through:
5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene is primarily used in:
Interaction studies involving 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene focus on its electronic properties and how they affect the performance of devices like OLEDs and photovoltaic cells. The compound's ability to form extended π-conjugated systems enhances charge transport and light emission efficiency.
Several compounds share structural similarities with 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene. Here are some notable examples:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene | 214493-03-5 | 0.92 | Different hexyl positioning enhances solubility and electronic properties |
5,5'-Dibromo-4,4'-didodecyl-2,2'-bithiophene | 753470-95-0 | 0.82 | Longer alkyl chains may improve solubility further |
2,7-Dibromo-4,4,9,9-tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene | 1049034-71-0 | 0.87 | Complex structure potentially offers enhanced electronic characteristics |
2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']dithiophen | 636588-79-9 | 0.81 | Cyclic structure may provide unique optical properties |
These compounds highlight the versatility of bithiophene derivatives in organic electronics while showcasing the unique features of 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene that make it particularly useful in various applications .